molecular formula C11H9N3O B1460704 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 37574-80-4

2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole

Cat. No.: B1460704
CAS No.: 37574-80-4
M. Wt: 199.21 g/mol
InChI Key: FVDLKQKXFFRLGV-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indole is a synthetic hybrid compound designed for research purposes, merging the privileged indole scaffold with a 1,3,4-oxadiazole ring system. This molecular architecture is of significant interest in medicinal chemistry and drug discovery. Indole-based oxadiazoles have demonstrated a broad spectrum of biological activities in scientific studies, showing particular promise in antimicrobial research. Compounds with this core structure have exhibited potent activity against multidrug-resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and demonstrated the ability to inhibit biofilm formation . Furthermore, the 1,3,4-oxadiazole scaffold is a recognized pharmacophore in anticancer agent development, with mechanisms that may include the inhibition of key enzymes such as thymidylate synthase, topoisomerase II, and telomerase . The structural features of this compound make it a valuable scaffold for investigating new therapeutic agents and structure-activity relationships (SAR). It is intended for use in biochemical assays, hit-to-lead optimization, and mechanism-of-action studies. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-(1H-indol-2-yl)-5-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-7-13-14-11(15-7)10-6-8-4-2-3-5-9(8)12-10/h2-6,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDLKQKXFFRLGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656756
Record name (2Z)-2-(5-Methyl-1,3,4-oxadiazol-2(3H)-ylidene)-2H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37574-80-4
Record name (2Z)-2-(5-Methyl-1,3,4-oxadiazol-2(3H)-ylidene)-2H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time when exposed to light or high temperatures. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Biological Activity

2-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from recent studies and findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Intermediates : Starting from indole derivatives, hydrazides are formed which undergo cyclization with carbon disulfide to yield oxadiazole derivatives.
  • Final Compound Formation : The final compound is achieved through alkylation and hydrolysis processes, leading to a library of oxadiazole-based compounds for biological testing .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound derivatives. For instance:

  • In vitro Studies : Compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines, including HCT116 (human colorectal carcinoma), A549 (lung adenocarcinoma), and A375 (melanoma). The most potent derivative exhibited IC50 values of 6.43 µM against HCT116 cells .
CompoundCell LineIC50 (µM)
2eHCT1166.43
2eA5499.62
2eA3758.07

These findings suggest that the compound may induce apoptosis and inhibit key signaling pathways involved in cancer progression .

Antioxidant Activity

Another significant aspect of the biological activity of this compound is its antioxidant properties:

  • Protective Effects : In a study involving Friedreich's ataxia fibroblasts, compounds with methyl substitutions on the indole ring were found to protect against oxidative stress induced by glutathione depletion. This was evidenced by increased cell survival rates in model organisms like Caenorhabditis elegans exposed to oxidative stress .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities:

  • β-Glucuronidase Inhibition : A series of indole-based oxadiazoles were screened for their ability to inhibit β-glucuronidase, an enzyme implicated in various metabolic processes. The results indicated promising inhibitory potential, suggesting a role in drug metabolism modulation .

Mechanistic Insights

Molecular docking studies have provided insights into how these compounds interact with biological targets:

  • EGFR Inhibition : The docking studies revealed that certain derivatives occupy allosteric sites in the epidermal growth factor receptor (EGFR), indicating a mechanism for their anticancer activity. This interaction is crucial for understanding how these compounds can be developed as targeted therapies .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Anticancer Activity : A recent study synthesized multiple derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications to the indole and oxadiazole structures significantly influenced biological activity .
  • Oxidative Stress Protection : Another investigation focused on the protective effects of these compounds in models of oxidative stress, demonstrating their potential as therapeutic agents for conditions associated with oxidative damage .

Scientific Research Applications

Pharmaceutical Development

2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole has shown promise in pharmaceutical research, particularly in the development of new therapeutic agents. Its structural features allow it to interact with various biological targets:

  • Antimicrobial Activity : Studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. This compound's ability to inhibit bacterial growth makes it a candidate for further investigation in antibiotic development.
  • Anticancer Properties : Research has demonstrated that indole derivatives can possess anticancer activity. The incorporation of the oxadiazole moiety may enhance this activity by improving the compound's ability to induce apoptosis in cancer cells.

Material Science

The unique properties of this compound also make it suitable for applications in material science:

  • Organic Electronics : The compound's electronic properties suggest potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material can improve the efficiency of these devices.

Chemical Synthesis

In synthetic chemistry, this compound serves as an important building block for creating more complex molecules:

  • Synthesis of Novel Compounds : The presence of both indole and oxadiazole functionalities allows for diverse synthetic pathways. Researchers have utilized this compound in the synthesis of various derivatives that may exhibit improved biological activities or novel properties.

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on the antimicrobial activity of various oxadiazole derivatives included this compound. The results indicated that this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Activity Assessment

In vitro assays were performed to evaluate the anticancer properties of this compound against various cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability in MCF7 (breast cancer) and HeLa (cervical cancer) cells. Further mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Comparison with Similar Compounds

Structural Modifications and Physical Properties

The table below compares 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole with structurally related compounds, focusing on substituents and physical properties:

Compound Name Substituent on Oxadiazole Molecular Weight (g/mol) Melting Point (°C) Key References
This compound -CH₃ 213.23 Not reported
3-(5-Amino-1,3,4-oxadiazol-2-yl)-2-methyl-1H-indole (19a) -NH₂ 214.09 188
3-(5-Phenylamino-1,3,4-oxadiazol-2-yl)-2-methyl-1H-indole (19b) -NHPh 290.12 248
3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-1H-indole -CH₂Cl 233.65 Not reported
5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine -NH₂ 214.09 Not reported
2-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol (4) -SH 231.27 125

Key Observations :

  • Substituent Effects on Melting Points: The introduction of polar groups (e.g., -NH₂ in 19a) increases melting points compared to non-polar methyl groups. For example, 19a (mp 188°C) has a higher melting point than thiol derivative 4 (mp 125°C), likely due to hydrogen bonding from the amino group .
  • Steric and Electronic Effects: The phenylamino group in 19b introduces steric bulk and conjugation, raising the melting point to 248°C . The chloromethyl group in enhances electrophilicity, making it reactive in substitution reactions.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves:

  • Formation of an indole-based hydrazide intermediate.
  • Cyclization of the hydrazide with appropriate reagents to form the 1,3,4-oxadiazole ring.
  • Introduction of the methyl substituent at the 5-position of the oxadiazole ring.

This approach leverages the well-established chemistry of acylhydrazides and their cyclization with carbon disulfide or other dehydrating agents to yield 1,3,4-oxadiazoles.

Detailed Preparation Steps

Synthesis of Indole-3-acetohydrazide Intermediate

  • Starting from 2-(1H-indol-3-yl)acetic acid or its ester derivative, the compound is converted into the corresponding hydrazide by reaction with hydrazine hydrate in methanol.
  • This step is crucial as the hydrazide serves as the precursor for the oxadiazole ring formation.

Example: Ethyl 2-(1H-indol-3-yl)acetate is treated with hydrazine hydrate in methanol to yield 2-(1H-indol-3-yl)acetohydrazide.

Cyclization to 1,3,4-Oxadiazole Ring

  • The hydrazide intermediate undergoes cyclization with reagents such as carbon disulfide in alkaline conditions or with dehydrating agents like phosphorus oxychloride (POCl3).
  • For methyl substitution at the 5-position, methyl-substituted aromatic acids or methylated hydrazides can be used.
  • The ring closure reaction forms the 1,3,4-oxadiazole heterocycle fused to the indole moiety.

Key methods include:

  • Ring closure of acylhydrazides with carbon disulfide in alkaline medium.
  • Use of POCl3 or other dehydrating agents to facilitate cyclization of acylhydrazides derived from methyl-substituted precursors.

Oxidative and Catalytic Methods

  • Recent advances include photochemical and electrochemical oxidative methods for synthesizing substituted 1,3,4-oxadiazoles with high yields.
  • Iodine-mediated oxidation and electro-oxidative methods at room temperature have been reported to efficiently form oxadiazole rings from semicarbazide and aldehydes.

Representative Synthetic Route Summary

Step Reagents/Conditions Description Yield/Notes
1 2-(1H-indol-3-yl)acetic acid ester + hydrazine hydrate in methanol Formation of indole-3-acetohydrazide intermediate High yield, key precursor
2 Hydrazide + carbon disulfide in alkaline solution or POCl3 Cyclization to 1,3,4-oxadiazole ring with methyl substitution at 5-position High yield, ring closure step
3 Optional iodine or electrochemical oxidation Oxidative ring formation for substituted oxadiazoles Efficient, mild conditions

Research Findings and Optimization

  • The use of carbon disulfide for cyclization is well-documented and provides good yields of 1,3,4-oxadiazoles attached to indole rings.
  • Methyl substitution at the 5-position of the oxadiazole ring can be introduced by starting from methyl-substituted hydrazides or aldehydes, ensuring regioselectivity.
  • Photocatalytic and electrochemical methods offer environmentally friendly alternatives with rapid reaction times and high selectivity.
  • Spectral characterization (NMR, IR, elemental analysis) confirms the formation of the target compound with the expected substitution pattern.
  • Biological activity studies indicate that compounds with chloro and methyl substituents on the oxadiazole-indole scaffold exhibit enhanced antimicrobial and antioxidant activities, suggesting the importance of precise substitution during synthesis.

Notes on Practical Considerations

  • The choice of solvent (methanol, acetonitrile) and reaction temperature (room temperature to reflux) influences yield and purity.
  • Use of dehydrating agents like POCl3 requires careful handling due to their corrosive nature.
  • Purification typically involves recrystallization or chromatographic techniques to isolate the pure this compound.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages References
Hydrazide formation + CS2 cyclization Indole-3-acetic acid ester + hydrazine hydrate Carbon disulfide, alkaline medium High yield, straightforward
POCl3-mediated ring closure Acylhydrazides from methyl-substituted acids Phosphorus oxychloride (POCl3) Efficient ring closure
Iodine-mediated oxidation Semicarbazide + aldehydes Iodine as oxidizing agent Mild conditions, high selectivity
Electro-oxidative synthesis Semicarbazones from aldehydes + semicarbazide Platinum electrode, LiClO4, acetonitrile Room temperature, green method

Q & A

Q. What are the established synthetic routes for 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole and its derivatives?

The synthesis typically involves cyclization and functionalization strategies. For example:

  • Cyclocondensation : 3-(2-Azidoethyl)-5-fluoro-1H-indole reacts with alkynes (e.g., 1-ethynyl-4-fluorobenzene) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole intermediates, followed by oxadiazole ring formation .
  • S-Alkylation : 2-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol derivatives undergo alkylation/aralkylation with halides (e.g., 4-chlorobenzyl chloride) in polar aprotic solvents (DMF or PEG-400) to yield substituted derivatives .
  • Purification : Column chromatography with solvent systems like 70:30 ethyl acetate/hexane is commonly used .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • 1H/13C/19F NMR : Used to confirm substituent positions and purity. For example, indole NH protons resonate at δ ~10-12 ppm, while oxadiazole methyl groups appear at δ ~2.5 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3200 cm⁻¹, C=N at ~1480 cm⁻¹) .
  • Mass Spectrometry (EI-MS/FAB-HRMS) : Validates molecular ion peaks (e.g., m/z 355.5 for C₁₈H₁₄ClN₃OS) .
  • TLC : Monitors reaction progress using Rf values .

Q. How are biological activities (e.g., antimicrobial) evaluated for these derivatives?

  • Antimicrobial Assays : Compounds are tested against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) using agar dilution or broth microdilution methods. Activities are compared to standards like Norfloxacin .
  • Data Interpretation : Only compounds showing consistent inhibition zones across replicates are considered active. For example, three derivatives in a study exhibited activity against Gram-positive and Gram-negative bacteria, but none were antifungal .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for derivatives with diverse substituents?

  • Solvent Systems : Polar solvents like PEG-400 enhance reaction efficiency in CuAAC reactions .
  • Catalyst Loading : CuI (1-5 mol%) balances cost and yield in cycloadditions .
  • Temperature/Time : Room-temperature reactions (12-24 hours) prevent decomposition of sensitive intermediates .
  • Case Study : Substituting DMF with PEG-400 increased yields from 22% to 42% in triazole-indole synthesis .

Q. How should contradictory spectroscopic or biological data be resolved?

  • NMR Discrepancies : Compare chemical shifts with analogs. For example, oxadiazole methyl groups in 6p (δ 2.5 ppm) differ from alkylated derivatives (δ 3.1-3.5 ppm) due to electronic effects .
  • Biological Variability : Re-test compounds under standardized conditions (e.g., fixed inoculum size, pH). In one study, inconsistent antifungal results were attributed to strain-specific resistance mechanisms .

Q. What strategies elucidate structure-activity relationships (SAR) for oxadiazole-indole hybrids?

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl) : Enhance antimicrobial activity by increasing membrane permeability .
    • Aromatic vs. Aliphatic Chains : 4-Chlorobenzyl derivatives (e.g., 6p) show higher activity than ethyl-substituted analogs due to π-π stacking with bacterial enzymes .
  • Physicochemical Properties : LogP calculations (e.g., for 6p, LogP = 3.2) guide solubility optimization .

Q. How can computational methods complement experimental SAR studies?

  • Docking Simulations : Predict binding affinities to targets like bacterial DNA gyrase or fungal CYP51 .
  • ADMET Prediction : Tools like SwissADME assess bioavailability risks (e.g., high LogP values may reduce solubility) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole
Reactant of Route 2
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2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole

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